molecular formula C12H14O4 B8610268 2-(2,2-Dimethylpropionyloxy)benzoic acid

2-(2,2-Dimethylpropionyloxy)benzoic acid

Cat. No. B8610268
M. Wt: 222.24 g/mol
InChI Key: OPARZKXAKOJBQN-UHFFFAOYSA-N
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Patent
US09102607B2

Procedure details

10 g (72.4 mmol) of salicylic acid and 6.1 ml (76 mmol) of pyridine are placed in 100 ml of acetone at −5° C. 9.3 ml (76 mmol) of 2,2-dimethylpropionyl chloride are added and, after stirring at ambient temperature for 2 hours, water is added and the mixture is extracted with dichloromethane. The organic phase is dried over magnesium sulphate, filtered and concentrated. The residue is precipitated from heptane at 0° C. and then filtered off. 16.9 g of 2-(2,2-dimethylpropionyloxy)benzoic acid are obtained in the form of a white powder with a yield of 95%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
9.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].N1C=CC=CC=1.[CH3:17][C:18]([CH3:23])([CH3:22])[C:19](Cl)=[O:20].O>CC(C)=O>[CH3:17][C:18]([CH3:23])([CH3:22])[C:19]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9])=[O:20]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
9.3 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is precipitated from heptane at 0° C.
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)OC1=C(C(=O)O)C=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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